molecular formula C12H20FNO3S2 B2949433 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411201-39-1

2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride

Cat. No. B2949433
CAS RN: 2411201-39-1
M. Wt: 309.41
InChI Key: CXOYXZPWTOQONI-UHFFFAOYSA-N
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Description

2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Boc-Lys(Mtt)-OSu and is widely used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is related to its use as a protecting group in peptide synthesis. The compound reacts with the amino group of lysine residues, forming a stable amide bond. This reaction prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride. However, it is known that this compound is not intended for use in humans and is only used in scientific research. Therefore, information on its effects on human health is not available.

Advantages and Limitations for Lab Experiments

The use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research has several advantages. It is a widely used protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, this compound is stable and easy to handle, making it a popular choice for peptide synthesis. However, there are also limitations associated with the use of Boc-Lys(Mtt)-OSu. It is a toxic compound and should be handled with care. Additionally, it is not suitable for use in the synthesis of peptides containing cysteine or histidine residues.

Future Directions

There are several future directions for the use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One potential area of research is the development of new drugs using this compound as a building block. Additionally, further studies can be conducted to explore the use of Boc-Lys(Mtt)-OSu in the study of protein-protein interactions. Furthermore, research can be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective. Overall, the potential applications of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research are vast, and further studies can provide new insights into its potential uses.

Synthesis Methods

The synthesis of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride involves the reaction of 2-aminoethanesulfonyl fluoride with 4-methoxy-2-butanone and thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. This synthesis method has been widely used in the production of Boc-Lys(Mtt)-OSu for scientific research purposes.

Scientific Research Applications

2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has various applications in scientific research. It is commonly used in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis method. This compound is used as a protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, Boc-Lys(Mtt)-OSu has been used in the development of new drugs and in the study of protein-protein interactions.

properties

IUPAC Name

2-[4-methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO3S2/c1-11(5-7-17-2)14(6-9-19(13,15)16)10-12-4-3-8-18-12/h3-4,8,11H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYXZPWTOQONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)N(CCS(=O)(=O)F)CC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride

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